METHYLLYCACONITINE CITRATE
Overview
Description
Synthesis Analysis
The synthesis of MLA and its analogues has been explored through various strategies to understand its complex molecular structure better and facilitate functional studies. For example, Barker et al. (2004) reported the synthesis of ABE tricyclic analogues using ring-closing metathesis to append a B ring to an AE azabicyclic fragment, illustrating a method to construct its intricate structure (Barker, Brimble, McLeod, & Savage, 2004). Similarly, Sparrow, Barker, and Brimble (2011) developed an enantioselective synthesis of tetracyclic MLA analogues, highlighting the importance of stereochemistry in the synthesis process (Sparrow, Barker, & Brimble, 2011).
Molecular Structure Analysis
MLA's efficacy as a nicotinic receptor antagonist is partly attributed to its unique molecular structure. Structure modelling techniques have been applied to fit MLA into a nicotinic pharmacophore model, helping to explain its high affinity for neuronal versus muscle nicotinic receptors (Ward, Cockcroft, Lunt, Smillie, & Wonnacott, 1990).
Chemical Reactions and Properties
The chemical properties of MLA, including its interactions with nicotinic receptors, have been extensively studied. Alkondon, Pereira, Wonnacott, and Albuquerque (1992) demonstrated MLA's blockade of nicotinic currents in hippocampal neurons, providing insight into its mechanism of action and its potential as a competitive antagonist (Alkondon, Pereira, Wonnacott, & Albuquerque, 1992).
Physical Properties Analysis
The physical properties of MLA, such as binding affinity and inhibitory concentration, are crucial for its application in neuropharmacological research. The binding of [3H]methyllycaconitine to rat brain membranes has been characterized, demonstrating its high affinity and selectivity for alpha7-type neuronal nicotinic acetylcholine receptors (Davies, Hardick, Blagbrough, Potter, Wolstenholme, & Wonnacott, 1999).
Chemical Properties Analysis
MLA's role as a selective probe for neuronal alpha-bungarotoxin binding sites further underscores its chemical properties and its specificity for certain receptor subtypes over muscle nicotinic receptors, highlighting its utility as a structural and functional probe (Ward, Cockcroft, Lunt, Smillie, & Wonnacott, 1990).
Scientific Research Applications
Neuroscience
Application
MLA is used as a molecular probe for studying the pharmacology of the nicotinic acetylcholine receptor .
Method of Application
MLA is often used in receptor binding assays to study the function and distribution of α7 nicotinic receptors .
Results
The use of MLA has contributed to a better understanding of the role of α7 nicotinic receptors in various neurological processes .
Neuroinflammation and Parkinson’s Disease Research
Application
MLA has been used in research studying neuroinflammation and Parkinson’s disease .
Method of Application
In these studies, MLA is used to investigate the anti-inflammatory and neuroprotective effects of α7 nicotinic acetylcholine receptor activation .
Results
Research has shown that MLA can reduce microglial activation and production of proinflammatory markers in mouse brains .
Treatment of Spastic Paralysis
Application
MLA has been explored as a possible therapeutic agent for the treatment of spastic paralysis .
Results
The outcomes of these explorations are not detailed in the available sources .
Insecticide Research
Application
MLA has been shown to have insecticidal properties .
Results
The outcomes of these explorations are not detailed in the available sources .
Nicotine Addiction Research
Application
MLA has been proposed as a potential therapeutic agent for nicotine addiction .
Method of Application
In this context, MLA would likely be used to block the activity of α7 nicotinic acetylcholine receptors, thereby reducing the rewarding effects of nicotine .
Results
While specific outcomes are not detailed in the available sources, it is suggested that MLA might be useful in reducing nicotine reward without precipitating symptoms of nicotine withdrawal .
Inflammatory Response Research
Application
MLA has been used to study its effects on inflammatory response in rats post nicotine treatment .
Method of Application
In these studies, MLA is used as an α7 nicotinic acetylcholine receptor (α7 nAChR) antagonist .
Results
The specific outcomes of these studies are not detailed in the available sources .
Study of Hepatic Branch of the Vagus Nerve
Application
MLA has been used to study its effects on the hepatic branch of the vagus nerve (hVNS) in rats .
Method of Application
In these studies, MLA is used as an α7 nicotinic acetylcholine receptor (α7 nAChR) antagonist .
Results
The specific outcomes of these studies are not detailed in the available sources .
Block the Activity of Galantamine
Application
MLA has been used to block the activity of galantamine .
Method of Application
In these studies, MLA is used as an α7 nicotinic acetylcholine receptor (α7 nAChR) antagonist .
Results
The specific outcomes of these studies are not detailed in the available sources .
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water7.
Future Directions
Research has shown that MLA possesses antagonist effects on human α7 nAChRs but also indicates that further optimization may be possible to achieve antagonist activity comparable to that of MLA8. MLA has been used in studies to understand its role in diseases like acute respiratory distress syndrome9.
properties
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 23514480 |
Citations
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